1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
1-(3-Chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 62780-89-6, molecular formula: C₁₃H₁₅ClN₂O) is a benzimidazolone derivative characterized by a benzo[d]imidazol-2-one core substituted with a 3-chloropropyl group at position 1 and a methyl group at position 3 . This compound is a key intermediate in synthesizing Domperidone, an antiemetic drug used to treat nausea and vomiting . Its molecular weight is 250.72 g/mol, with a density of 1.204 g/cm³ and a melting point of 42–44°C . The 3-chloropropyl group enhances its reactivity in alkylation reactions, while the methyl group contributes to steric and electronic modulation of the core structure .
Properties
IUPAC Name |
1-(3-chloropropyl)-3-methylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVMORYKIYDWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with 3-methyl-1H-benzo[d]imidazol-2(3H)-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial production methods for benzimidazole derivatives often involve multicomponent reactions, which are efficient and yield high amounts of the desired product. For example, a copper-catalyzed multicomponent reaction can be used to synthesize trisubstituted imidazoles, including this compound, in excellent yields .
Chemical Reactions Analysis
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit antimicrobial properties. The chloropropyl group in this compound enhances its interaction with biological targets, potentially leading to effective antimicrobial agents .
- Anticancer Potential : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. The compound's structure may allow it to act on specific molecular pathways involved in cancer progression, making it a candidate for further investigation in oncology .
- Neurological Research : Compounds similar to 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one have been explored as ligands for sigma receptors, which are implicated in various neurological disorders. This suggests potential applications in the development of treatments for conditions like depression and anxiety .
Material Science Applications
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
- Chemical Sensors : Research has indicated that benzimidazole derivatives can be employed in the construction of chemical sensors due to their ability to interact with various analytes. This application is particularly relevant for environmental monitoring and safety assessments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit the synthesis of microtubules, which are essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- Structure : Replaces the 3-chloropropyl group with a piperidin-4-yl moiety.
- Activity: Acts as a scaffold for isoform-selective phospholipase D (PLD) inhibitors. Halogenation (4-F, 5-F, 6-F, 5-Br) enhances PLD1 inhibition, with IC₅₀ values in the nanomolar range .
- Key Difference : The piperidinyl group enables hydrogen bonding with PLD1 active sites, while chloropropyl derivatives lack this interaction .
3-Acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (5-01)
- Structure : Features an acetyl group at position 3 and an isopropyl group at position 1.
- Physicochemical Properties : Higher melting point (146–148°C) due to increased crystallinity from the acetyl and isopropyl groups .
- Application : Primarily studied for structural characterization, lacking reported biological activity .
1-(3-Chloropropyl)-3-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (Domperidone Impurity 14)
- Structure : Substitutes the methyl group with a prop-1-en-2-yl group.
- Impact : The double bond in the prop-1-en-2-yl moiety reduces melting point (42–44°C) compared to the methyl analogue and alters metabolic stability .
Halogenated Analogues
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- Activity : Displays dual PLD1/PLD2 inhibition (IC₅₀: 20–50 nM for PLD1). The chlorine atom at position 5 enhances hydrophobic interactions with the enzyme .
- Comparison : The 3-chloropropyl group in the target compound lacks direct aromatic halogenation, reducing PLD affinity but improving solubility .
1-[1-(4-Chlorobutyryl)piperidin-4-yl]-1H-benzo[d]imidazol-2(3H)-one (19)
- Structure : Features a 4-chlorobutyryl chain instead of 3-chloropropyl.
- Activity : Demonstrates moderate PLD2 inhibition (IC₅₀: 350 nM) due to the extended chlorinated chain, which improves membrane permeability .
Bioisosteric Replacements
1-Phenyl-1,3,8-triazaspiro[4,5]decan-4-one
- Structure : Replaces the benzoimidazolone core with a spirocyclic system.
- Activity : Confers PLD2 selectivity (IC₅₀: 80 nM) with 10–40-fold preference over PLD1, highlighting the importance of scaffold rigidity in isoform discrimination .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.68 g/mol. The structural features that contribute to its biological activity include the presence of the benzimidazole ring and the chloropropyl side chain, which enhance its interaction with biological targets.
The primary mechanism of action for benzimidazole derivatives involves their ability to inhibit microtubule formation, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, influencing multiple signaling pathways relevant to disease processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, assays conducted on chick chorioallantoic membranes have shown that this compound effectively blocks angiogenesis and tumor growth, comparable to established anticancer agents .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Studies reveal that it possesses broad-spectrum efficacy against several pathogenic strains, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve disruption of microbial cell wall synthesis and function.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects. It has been shown to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3-chloropropylamine with 3-methyl-1H-benzo[d]imidazol-2(3H)-one under specific conditions. Variations in substitution patterns can lead to derivatives with altered biological activities, allowing for structure-activity relationship (SAR) studies to optimize therapeutic effects.
Q & A
Q. What synthetic methodologies are commonly employed for 1-(3-chloropropyl)-3-methyl-benzimidazolone derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of benzimidazolone derivatives typically involves cyclization reactions, alkylation, or coupling strategies. For example:
- Alkylation : Reacting 3-methyl-benzimidazolone with 3-chloropropyl halides in polar aprotic solvents (e.g., DMF) using catalysts like potassium carbonate .
- Coupling Reactions : Carbodiimide-mediated coupling (e.g., EDC·HCl with HOBt) for introducing acyl or iodopropanoyl groups, as demonstrated in piperidine-modified analogs .
Q. Optimization Tips :
- Use anhydrous conditions to minimize hydrolysis of chloropropyl intermediates.
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
| Key Reaction Parameters | Example Conditions | Reference |
|---|---|---|
| Solvent | DMF, CHCl₃ | |
| Catalyst | K₂CO₃, EDC·HCl/HOBt | |
| Temperature | Room temp to 80°C |
Q. How should 1-(3-chloropropyl)-3-methyl-benzimidazolone be stored to maintain stability?
Methodological Answer: The compound is hygroscopic and thermally sensitive. Optimal storage conditions include:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Key for confirming substitution patterns. For example, ¹³C NMR signals for the chloropropyl chain appear at δ 21–50 ppm, while benzimidazolone carbons resonate at δ 109–167 ppm .
- Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., [M+1]⁺ at m/z 308–370) and validates purity .
| Diagnostic NMR Peaks | Chemical Shift (δ) | Reference |
|---|---|---|
| Chloropropyl CH₂ | 21–28 ppm (¹³C) | |
| Benzimidazolone C=O | 167 ppm (¹³C) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioisosteres for phospholipase D (PLD) inhibition?
Methodological Answer:
- Core Modifications : Halogenation (5-Cl, 5-Br) on the benzimidazolone ring enhances PLD1 selectivity. For example, 5-chloro analogs show ~3-fold higher inhibition than unsubstituted derivatives .
- Bioisosteric Replacement : Replacing the piperidin-4-yl group with a spirocyclic scaffold (e.g., 1,3,8-triazaspiro[4,5]decan-4-one) shifts selectivity toward PLD2 .
Q. Experimental Design :
- Synthesize halogenated analogs via reductive amination or Pd-catalyzed cross-coupling.
- Evaluate inhibitory activity using fluorescence-based PLD assays (IC₅₀ determination).
| PLD Inhibitor SAR | IC₅₀ (μM) | Reference |
|---|---|---|
| 5-Cl-Benzimidazolone | 0.12 (PLD1) | |
| Spirocyclic Bioisostere | 1.4 (PLD2) |
Q. What computational approaches predict electronic properties and binding modes of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Docking : Simulate interactions with targets (e.g., PLD1) using AutoDock Vina. Validate with crystallographic data from related benzimidazolone complexes .
Q. Case Study :
- DFT calculations on 2-(indol-3-yl)-benzimidazole derivatives revealed charge transfer interactions critical for fluorescence properties .
Q. How are crystallographic techniques applied to resolve structural ambiguities in benzimidazolone derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve hydrogen bonding (N–H···O) and π-stacking interactions. For example, (3Z)-3-benzylidene-benzimidazolone exhibits a planar conformation stabilized by C–H···π contacts .
- Refinement Software : Use SHELXL for small-molecule refinement. Key parameters: R₁ < 0.05, wR₂ < 0.15 .
| Crystallographic Data | Values | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Hydrogen Bond Length | 2.8–3.0 Å |
Q. What in vitro assays evaluate the cytotoxic or receptor-binding activity of this compound?
Methodological Answer:
Q. Data Interpretation :
Q. How are metabolic pathways of benzimidazolone derivatives analyzed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
